Welcome to the BenchChem Online Store!
molecular formula C11H12O6 B8577606 2,5-Dimethoxyterephthalic acid monomethyl ester

2,5-Dimethoxyterephthalic acid monomethyl ester

Cat. No. B8577606
M. Wt: 240.21 g/mol
InChI Key: TZTPXCFPZSTORH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US06787550B1

Procedure details

A suspension of dimethyl 2,5-dimethoxyterephthalate (4 g, 15.7 mmol), prepared as in Description 9, in methanolic KOH (0.86 g of KOH in 100 ml MeOH) was refluxed for 3 h. The solution was cooled and the solvent removed under vacuum. The residue was treated with dilute HCl and the solid filtered off. The crude mixture was purified by column chromatogrphy using 1:1 ethyl acetate/hexane as a solvent obtaining 1.72 g of the title compound (yield 44.7%), mp=123-124° C.
Quantity
4 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step Two
Yield
44.7%

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:12]=[C:11]([C:13]([O:15]C)=[O:14])[C:10]([O:17][CH3:18])=[CH:9][C:4]=1[C:5]([O:7][CH3:8])=[O:6]>[OH-].[K+]>[CH3:8][O:7][C:5](=[O:6])[C:4]1[CH:9]=[C:10]([O:17][CH3:18])[C:11]([C:13]([OH:15])=[O:14])=[CH:12][C:3]=1[O:2][CH3:1] |f:1.2|

Inputs

Step One
Name
Quantity
4 g
Type
reactant
Smiles
COC1=C(C(=O)OC)C=C(C(=C1)C(=O)OC)OC
Step Two
Name
Quantity
100 mL
Type
solvent
Smiles
[OH-].[K+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The solution was cooled
CUSTOM
Type
CUSTOM
Details
the solvent removed under vacuum
ADDITION
Type
ADDITION
Details
The residue was treated with dilute HCl
FILTRATION
Type
FILTRATION
Details
the solid filtered off
CUSTOM
Type
CUSTOM
Details
The crude mixture was purified by column chromatogrphy

Outcomes

Product
Name
Type
product
Smiles
COC(C1=C(C=C(C(=O)O)C(=C1)OC)OC)=O
Measurements
Type Value Analysis
AMOUNT: MASS 1.72 g
YIELD: PERCENTYIELD 44.7%
YIELD: CALCULATEDPERCENTYIELD 45.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.